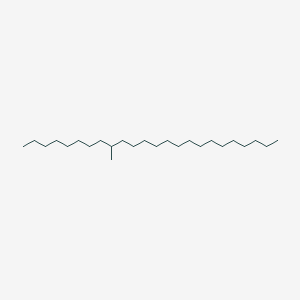

9-Methyltetracosane

Description

Properties

CAS No. |

65820-49-7 |

|---|---|

Molecular Formula |

C25H52 |

Molecular Weight |

352.7 g/mol |

IUPAC Name |

9-methyltetracosane |

InChI |

InChI=1S/C25H52/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-24-25(3)23-21-19-11-9-7-5-2/h25H,4-24H2,1-3H3 |

InChI Key |

RTPNHHNIUIBIKH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C)CCCCCCCC |

Origin of Product |

United States |

Natural Occurrence and Ecological Context of 9 Methyltetracosane

Detection in Biological Secretions

The compound has been most notably identified within the defensive secretions of certain beetles.

Presence in Pygidial Gland Secretions of Carabid Beetles (e.g., Laemostenus punctatus, Trachypachus gibbsi, Helluomorphoides clairvillei)

Scientific analyses have confirmed the presence of 9-Methyltetracosane in the pygidial gland secretions of several species of Carabid beetles. These glands produce a cocktail of chemicals used primarily for defense against predators. Among the species in which this compound has been detected are Laemostenus punctatus, Trachypachus gibbsi, and Helluomorphoides clairvillei. While it is a known component of these secretions, it exists alongside a variety of other compounds, including carboxylic acids, quinones, aldehydes, and other hydrocarbons.

| Beetle Species | Secretion Source | Compound Detected |

| Laemostenus punctatus | Pygidial Gland | This compound |

| Trachypachus gibbsi | Pygidial Gland | This compound |

| Helluomorphoides clairvillei | Pygidial Gland | This compound |

Role in Cuticular Hydrocarbon Profiles for Chemotaxonomic Discrimination

Cuticular hydrocarbons (CHCs) are a layer of waxy compounds on the surface of an insect's cuticle that primarily prevent desiccation. The specific composition of these CHCs can be unique to a species, making them valuable for taxonomic classification.

Identification in Gonipterini Weevils

Research into the cuticular hydrocarbon profiles of Gonipterini weevils has emerged as a useful tool for chemotaxonomic discrimination, helping to differentiate between closely related species. sciforum.netmdpi.com Studies have shown that the CHC profiles among these weevils are diverse and can support established taxonomic methods. mdpi.comresearchgate.net Analysis of these profiles has revealed that compound classes such as n-alkanes, alkenes, and methyl-branched alkanes contribute most significantly to the differences between species. researchgate.net While this compound belongs to the class of methyl-branched alkanes, studies on Gonipterini weevils have more frequently highlighted other compounds, such as nonacosane (B1205549) and 7-methylheptacosane, as being the most abundant or taxonomically significant. sciforum.netsciforum.net

| Weevil Tribe | Application | Key Compound Classes |

| Gonipterini | Chemotaxonomic Discrimination | n-Alkanes, Alkenes, Methyl-branched alkanes |

Hypothesized Ecological Functions and Unexplored Research Avenues

While the presence of this compound is established in certain species, its specific ecological functions remain largely speculative and represent an area ripe for further investigation.

Limited Studies on Alarm or Sex-Aggregation Reproductive Behavior

Despite being identified in the defensive secretions of carabid beetles like Laemostenus punctatus, Trachypachus gibbsi, and Helluomorphoides clairvillei, there is a significant lack of research into the specific role of this compound as a pheromone. The possibility that it may function in alarm signaling or in mediating sex-aggregation and reproductive behaviors has been noted, but studies on these potential roles are limited.

Contribution to Interspecies Chemical Communication

Chemical signaling is a fundamental aspect of insect interactions, influencing everything from foraging to mating. biochemjournal.com Cuticular hydrocarbons, as part of this chemical language, can mediate both intra- and interspecific communication. It is hypothesized that components of an insect's CHC profile, potentially including this compound, could contribute to interspecies chemical communication. This could involve signaling to competitors, predators, or even symbiotic organisms. However, this remains an unexplored research avenue, and the specific contribution of this compound to these complex chemical conversations is yet to be determined.

Synthetic Methodologies and Chemical Derivatization of 9 Methyltetracosane and Analogs

Approaches to Branched Alkane Synthesis

The construction of the C25 backbone of 9-Methyltetracosane can be achieved through several synthetic routes. Key strategies involve the formation of a carbon-carbon bond to create the desired chain length and branching, followed by saturation of any multiple bonds.

A direct and common method for preparing saturated alkanes is the catalytic hydrogenation of their corresponding unsaturated analogs, alkenes. In the case of this compound, this involves the synthesis of an isomeric mixture of 9-methyltetracosenes, which is then reduced.

The process involves treating the branched alkene with hydrogen gas in the presence of a metal catalyst. core.ac.uk Adam's catalyst (platinum dioxide) is an effective catalyst for this transformation. core.ac.uk The reaction is typically carried out in an inert solvent, such as hexane (B92381). core.ac.uk The double bond in the 9-methyltetracosene molecule is saturated, yielding this compound. core.ac.uk This method is highly efficient for converting an alkene precursor into its corresponding alkane.

Table 1: Example of Hydrogenation Reaction

| Reactant | Catalyst | Solvent | Product | Reference |

|---|

For synthesizing long-chain alkanes, methods that allow for the stepwise elongation of carbon chains are crucial. The coupling of terminal alkynes is a powerful strategy for this purpose. stackexchange.com This approach involves two main steps: the coupling of smaller alkyne units to form a longer internal alkyne, followed by the complete hydrogenation of the resulting carbon-carbon triple bond to form the alkane. stackexchange.com

Several named reactions facilitate the catalytic oxidative dimerization of terminal alkynes, including the Glaser, Hay, and Eglinton couplings. stackexchange.com These methods typically use copper or palladium catalysts to join two terminal alkyne molecules, forming a new carbon-carbon bond. organic-chemistry.org More advanced cross-coupling reactions, such as the Sonogashira coupling, can link a terminal alkyne with an alkyl halide, providing modularity in constructing complex carbon skeletons. organic-chemistry.org Once the desired chain length is achieved in the form of an internal alkyne, the triple bond is reduced to a single bond through catalytic hydrogenation, yielding the final long-chain alkane. stackexchange.com

Stereoselective Synthesis Considerations for Isomeric Purity

Since the methyl group at the C-9 position of this compound creates a chiral center, the molecule can exist as two distinct stereoisomers, (R)-9-methyltetracosane and (S)-9-methyltetracosane. For applications where isomeric purity is critical, stereoselective synthesis methods must be employed. These methods aim to produce one stereoisomer preferentially over the other.

Achieving stereocontrol often involves using chiral catalysts or auxiliaries during the carbon-carbon bond-forming steps. For instance, palladium-catalyzed cross-coupling reactions can be rendered stereoselective. nih.gov The synthesis of other branched alkanes has been achieved with high stereochemical control through methods like intramolecular hydride transfer from a group with a defined absolute stereochemistry. acs.org Phase-transfer catalysis using a chiral quaternary ammonium (B1175870) bromide has also been shown to produce β-branched amino acid derivatives with high enantioselectivity, a principle applicable to the synthesis of other chiral branched molecules. organic-chemistry.org These strategies allow for the installation of a stereocenter with a specific configuration, which is then carried through subsequent non-stereocenter-altering steps like hydrogenation to yield an enantiomerically enriched or pure final product.

Isolation and Purification Techniques for Long-Chain Hydrocarbons

The isolation and purification of long-chain hydrocarbons like this compound from a reaction mixture or natural extract rely on their nonpolar, aliphatic nature. Standard laboratory techniques are adapted to handle these high-molecular-weight, often waxy or oily, compounds.

Column chromatography is a fundamental technique for purification. ijper.orgresearchgate.net Silica (B1680970) gel is commonly used as the stationary phase, and a nonpolar solvent like petroleum ether or hexane is used as the mobile phase (eluent). ijper.org The nonpolar hydrocarbon moves quickly through the column while more polar impurities are retained, allowing for effective separation. For separating alkanes from their unsaturated alkene precursors, argentatious thin-layer chromatography (TLC), where silica gel is impregnated with silver nitrate, can be used. core.ac.uk The silver ions interact with the pi bonds of the alkene, retarding its movement and allowing for separation from the saturated alkane. core.ac.uk

Fractional crystallization is another effective method, particularly for removing impurities with different solubility profiles. google.com The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired hydrocarbon crystallizes out, leaving impurities behind in the solution. google.com For particularly challenging separations of high-molecular-mass, low-volatility compounds, supercritical fluid chromatography (SFC) offers a powerful alternative to traditional gas or liquid chromatography. psu.edu

Table 2: Common Purification Techniques for Long-Chain Hydrocarbons

| Technique | Principle of Separation | Typical Application | Reference(s) |

|---|---|---|---|

| Column Chromatography | Adsorption based on polarity. Nonpolar compounds elute first. | General purification from more polar byproducts. | ijper.org, researchgate.net |

| Argentatious TLC | Complexation of alkene pi bonds with silver ions. | Separation of alkanes from alkenes. | core.ac.uk |

| Fractional Crystallization | Differential solubility at varying temperatures. | Bulk purification and removal of impurities. | google.com |

| Supercritical Fluid Chromatography (SFC) | Partitioning between a stationary phase and a supercritical fluid mobile phase. | Separation of high molecular weight, non-volatile compounds. | psu.edu |

Advanced Analytical Characterization of 9 Methyltetracosane

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like monomethylalkanes. innovareacademics.in It excels in separating complex mixtures and providing both retention data and mass spectral information for robust compound identification.

In gas chromatography, the retention time (or more reliably, the retention index) is a critical parameter for the initial identification of a compound. The retention index of 9-Methyltetracosane is influenced by its molecular weight and the position of the methyl branch. On an OV-1 stationary phase (a common non-polar phase), the programmed-temperature linear retention index for this compound has been measured as 2439.74. researchgate.net

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process causes the molecule to fragment in a predictable manner, creating a unique mass spectrum that serves as a molecular fingerprint. For alkanes, fragmentation often involves the cleavage of C-C bonds. libretexts.org The mass spectrum of this compound is characterized by specific fragment ions that are diagnostic for the location of the methyl branch. Cleavage of the carbon-carbon bonds adjacent to the tertiary carbon atom at the C-9 position is particularly significant. researchgate.net This results in the formation of characteristic fragment ions.

The key diagnostic ions for this compound arise from the cleavage at the branching point. The molecular ion (M+) peak is observed at a mass-to-charge ratio (m/z) of 352. The fragmentation pattern includes prominent ions at m/z 140 and m/z 210, corresponding to the charged fragments resulting from the cleavage on either side of the C-9 position. researchgate.net The general fragmentation pattern for long-chain alkanes also includes clusters of peaks separated by 14 mass units, representing the sequential loss of CH₂ groups. libretexts.org

| Parameter | Value | Reference |

|---|---|---|

| Retention Index (OV-1 phase) | 2439.74 | researchgate.net |

| Molecular Ion (M+) | 352 m/z | researchgate.net |

| Characteristic Mass Fragments | 140 m/z, 210 m/z | researchgate.net |

To confirm the identity of an unknown compound, the experimentally obtained mass spectrum is compared against extensive, curated databases. innovareacademics.inijpsr.com The most widely used of these are the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry of Mass Spectral Data. bruker.comrjptonline.orgdiabloanalytical.com These libraries contain hundreds of thousands of electron ionization (EI) mass spectra and associated retention indices for a vast number of compounds. bruker.comsisweb.com

The identification process is typically automated by the GC-MS software. The software compares the fragmentation pattern and retention index of the unknown peak to the entries in the library. rjptonline.orgnih.gov A high match score, often presented as a percentage or a quality score, indicates a high probability that the unknown compound is identical to the library standard. rjptonline.org This comparison of mass spectra serves as a powerful tool for confirming the identity of compounds like this compound in complex mixtures, such as extracts from biological or geological samples. researchgate.netijpsr.com The NIST Mass Spectrometry Data Center continuously updates these libraries, enhancing their accuracy and scope. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

While GC-MS is excellent for identification, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the complete structural elucidation of a molecule in solution. It provides detailed information about the carbon skeleton and the chemical environment of each proton.

In the ¹³C NMR spectrum of an alkane, each unique carbon atom produces a distinct signal. For this compound, the chemical shifts of the carbons at and near the branching point are diagnostic. The carbon atom at the branch point (C-9), the methyl carbon itself (C-25), and the adjacent carbons on the main chain (C-8 and C-10) will have unique chemical shifts compared to the other methylene (B1212753) (-CH₂) carbons in the long aliphatic chain. The signals for the repeating methylene units deep within the chain (approximately C-4 to C-7 and C-12 to C-21) will overlap in a narrow region around 29.7 ppm. The carbons closer to the ends of the chain and those near the branch will show distinct, resolved signals. The precise location of the methyl group can be unequivocally confirmed by analyzing these unique shifts.

| Carbon Atom | Expected Chemical Shift Range (ppm) | Description |

|---|---|---|

| C-9 (CH) | ~34-38 | Tertiary carbon at branch point |

| C-25 (CH₃) | ~19-22 | Methyl group branch |

| C-8, C-10 (CH₂) | ~30-34 | Carbons adjacent to the branch |

| Bulk CH₂ | ~29.7 | Overlapping signals from the straight-chain portion |

| Terminal CH₃ | ~14.1 | Terminal methyl group (C-1) |

The ¹H NMR spectrum of a long-chain alkane like this compound is characterized by a few key regions. hebmu.edu.cn The majority of the signals arise from the protons of the methylene (-CH₂) groups of the alkane backbone, which produce a large, complex, and overlapping multiplet typically found around 1.2-1.4 ppm. The terminal methyl groups (-CH₃) of the main chain and the methyl group of the branch will appear as triplets and a doublet, respectively, in the upfield region (approx. 0.8-0.9 ppm). The single proton on the tertiary carbon at the branch point (the C-9 methine proton, -CH-) would produce a distinct multiplet, shifted slightly downfield from the main methylene envelope, providing further confirmation of the branched structure.

| Proton Type | Expected Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Backbone CH₂ | ~1.2-1.4 | Multiplet (overlapping) |

| Methine CH (at C-9) | ~1.4-1.6 | Multiplet |

| Terminal CH₃ | ~0.8-0.9 | Triplet |

| Branch CH₃ | ~0.8-0.9 | Doublet |

Infrared (IR) Spectroscopy for Functional Group Identification in Hydrocarbon Structures

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the types of chemical bonds, and thus the functional groups, present in a molecule. libretexts.orgutdallas.edu For a saturated hydrocarbon like this compound, the IR spectrum is relatively simple but highly characteristic of an alkane structure. utdallas.edu The spectrum is dominated by absorptions arising from the stretching and bending vibrations of carbon-hydrogen (C-H) and carbon-carbon (C-C) single bonds.

The most prominent features are the C-H stretching vibrations, which appear as strong, sharp peaks in the region just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). 800mainstreet.comlibretexts.org Additionally, C-H bending vibrations for CH₂ and CH₃ groups are observed in the 1450-1470 cm⁻¹ and 1375 cm⁻¹ regions, respectively. 800mainstreet.com The absence of significant absorptions in other regions of the spectrum (e.g., no broad O-H stretch around 3300 cm⁻¹, no strong C=O stretch around 1700 cm⁻¹, and no C=C stretch around 1650 cm⁻¹) confirms the molecule is a saturated alkane, devoid of other functional groups. libretexts.org800mainstreet.com

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³ C-H) | 2850 - 2960 | Strong |

| CH₂ Bend (Scissoring) | ~1465 | Medium |

| CH₃ Bend (Asymmetrical and Symmetrical) | ~1450 and ~1375 | Medium |

Integration of Hyphenated Techniques for Enhanced Resolution and Specificity

The analytical characterization of long-chain branched alkanes, such as this compound, presents a significant challenge due to their presence in complex matrices alongside numerous structurally similar isomers. These isomers often possess nearly identical physicochemical properties, leading to difficulties in achieving complete separation and unambiguous identification using single analytical methods. researchgate.net To overcome these limitations, hyphenated techniques, which couple a powerful separation method with a highly specific detection method, are indispensable. ajrconline.orgbccampus.ca The primary goal is to enhance both resolution—the ability to separate closely eluting compounds—and specificity, which is the accurate measurement of a target analyte without interference from other components. chromatographytoday.com

Gas chromatography-mass spectrometry (GC-MS) stands as the principal and most widely utilized hyphenated technique for the analysis of monomethylalkanes. researchgate.netinnovareacademics.in This method synergistically combines the high-resolution separation capability of capillary gas chromatography with the definitive identification power of mass spectrometry. ijpsjournal.com

In a typical GC-MS analysis, the sample is introduced into the gas chromatograph, where it is vaporized and travels through a long, thin capillary column coated with a stationary phase (e.g., OV-1). Separation is achieved based on the compounds' differential partitioning between the mobile carrier gas (typically helium) and the stationary phase. researchgate.net However, for monomethylalkanes, isomers with the methyl branch located near the center of the carbon chain, such as this compound, 10-methyltetracosane, and 11-methyltetracosane, exhibit very similar retention times and often co-elute from the GC column. researchgate.net

This is where the mass spectrometer provides a crucial enhancement in specificity. As the components exit the GC column, they are ionized, commonly by electron impact (EI) at 70 eV. This energetic process causes the parent molecule to fragment in a predictable and reproducible manner. The resulting charged fragments are then separated by the mass analyzer based on their mass-to-charge (m/z) ratio. bccampus.ca

For monomethylalkanes, the fragmentation patterns are highly characteristic and directly related to the position of the methyl branch. Cleavage occurs preferentially at the C-C bonds adjacent to the tertiary carbon, yielding specific diagnostic ions. In the case of this compound, the key fragment ions observed in its mass spectrum are m/z 140 and m/z 210. researchgate.net Even when chromatographic resolution is incomplete, the detection of these specific ions allows for the unambiguous identification of this compound. This technique, known as mass spectrometric deconvolution, enables the resolution of GC-unseparated isomers by leveraging their unique mass spectral fingerprints. researchgate.net

The following table details the retention and mass spectral data for this compound and its closely related isomers, illustrating how mass spectrometry provides specificity even when chromatographic retention is very similar.

Table 1: GC-MS Characteristics of Methyltetracosane Isomers on an OV-1 Stationary Phase

| Isomer | Programmed-Temperature Retention Index (I P OV-1) | Specific Fragment Ions (m/z) |

|---|---|---|

| This compound | 2439.74 | 140, 210, 352 |

| 10-Methyltetracosane | 2438.25 | 154, 196, 352 |

| 11-Methyltetracosane | 2437.61 | 168, 182, 352 |

| 12-Methyltetracosane | 2437.35 | 182, 168, 352 |

Data sourced from Krkošová et al., 2007. researchgate.net

Further enhancements in analytical capability are achieved through the use of high-resolution mass spectrometry (HRMS). Unlike standard mass spectrometers that measure nominal mass, HRMS instruments (such as Time-of-Flight, Orbitrap, or FT-ICR) can determine the mass of an ion with extremely high accuracy (to within 0.0001 Da). researchgate.net This precision allows for the calculation of an exact elemental formula for the detected ion, providing an additional layer of confirmation and specificity that is invaluable for distinguishing between isobaric interferences—compounds that have the same integer mass but different atomic compositions. researchgate.net

While GC-MS is the dominant technique for analyzing volatile and semi-volatile hydrocarbons like this compound, other hyphenated methods can be applied for comprehensive sample characterization. lcms.cz Techniques such as liquid chromatography-mass spectrometry (LC-MS) are better suited for non-volatile or thermally labile compounds that may be present in a complex sample matrix. rjptonline.org The integration of these complementary hyphenated techniques provides a more complete analytical picture.

Table 2: Overview of Key Hyphenated Techniques in the Analysis of this compound

| Technique | Principle | Application to this compound Analysis |

|---|---|---|

| GC-MS | Combines gas chromatographic separation with mass spectrometric detection. | Primary technique for separation and identification. Specificity is enhanced by monitoring characteristic fragment ions (m/z 140, 210). researchgate.net |

| GC-HRMS | Couples gas chromatography with high-resolution mass spectrometry. | Provides highly accurate mass measurements, enabling the determination of elemental composition and offering superior specificity to differentiate from isobaric interferences. researchgate.net |

| LC-MS | Combines liquid chromatographic separation with mass spectrometric detection. | Primarily used for analyzing non-volatile or thermally unstable compounds in the sample matrix, providing a comprehensive characterization of the extractable components. lcms.cz |

Theoretical and Computational Investigations on 9 Methyltetracosane and Homologs

Thermodynamic Property Prediction Models

Predicting the thermodynamic properties of molecules is crucial for chemical engineering and process design. niif.hu For large organic compounds like 9-Methyltetracosane, several computational models are employed to estimate key values such as enthalpies of vaporization and sublimation.

The Abraham solvation parameter model is a well-established linear free-energy relationship used to predict a wide range of physicochemical and biological properties. mdpi.com Recent research has successfully applied this model to calculate the standard molar enthalpies of vaporization (ΔHvap,298K) and sublimation (ΔHsub,298K) at 298 K for 174 mono-methyl branched alkanes, including this compound. bibliomed.orgunt.edu

The model operates by determining solute descriptors based on experimental data, such as gas chromatographic retention indices. bibliomed.org For solutes like mono-methyl branched alkanes, the calculation is simplified as several key descriptors—excess molar refraction (E), polarity/polarizability (S), and hydrogen-bond acidity (A) and basicity (B)—are effectively zero. niif.hu Consequently, the prediction relies heavily on the McGowan characteristic volume (V) and the L-descriptor, which accounts for gas-liquid partition coefficients on a nonpolar stationary phase. mdpi.com

Using this methodology, specific enthalpy values have been calculated for various isomers of methyltetracosane, demonstrating the model's ability to differentiate between structurally similar compounds. niif.hu

| Compound | Predicted ΔHvap,298K (kJ mol-1) | Predicted ΔHsub,298K (kJ mol-1) |

|---|---|---|

| 2-Methyltetracosane (B3048092) | 170.71 | 172.51 |

| 3-Methyltetracosane | 171.32 | 172.51 |

| 4-Methyltetracosane | 170.40 | 172.51 |

| 5-Methyltetracosane | 169.95 | 172.51 |

| 6-Methyltetracosane | 169.64 | 172.51 |

| 7-Methyltetracosane | 169.40 | 172.51 |

| 8-Methyltetracosane | 169.24 | 172.51 |

| This compound | 169.13 | 172.51 |

Atom-group additivity (GA) methods, pioneered by Benson, represent a common approach for estimating the thermodynamic properties of organic compounds. asme.orgwikipedia.org These methods work by summing the contributions of individual atomic groups within a molecule to calculate properties like heat of formation. wikipedia.orgosti.gov The core principle is that the contribution of each group is independent of its position in the molecule. acs.org

Studies comparing the Abraham model with GA models for branched alkanes reveal important distinctions. The predictions for vaporization and sublimation enthalpies from the Abraham model show very favorable comparisons with those from popular atom-group additivity models. bibliomed.orgunt.edu However, a key advantage of the Abraham model is its higher resolution for isomers. Unlike the additivity model, which may give the same value for all mono-methyl isomers of a given alkane, the Abraham model provides distinct predicted values for each unique isomer, as shown in the table above. niif.hubibliomed.orgunt.edu

For long-chain alkanes, traditional GA methods can be enhanced by using linear regression models that incorporate second-order group contributions, which account for interactions between neighboring groups and improve prediction accuracy. nih.govmdpi.com

Quantum Chemical Calculations for Molecular Conformation and Energy Landscapes

Quantum chemical calculations are employed to investigate molecular structures, stability, and reactivity from first principles. rsc.orgrsdjournal.org These methods are used to explore the potential energy surface of a molecule, revealing its preferred three-dimensional shapes (conformations) and the energy barriers between them. unipd.it

While extensive quantum chemical studies focused specifically on this compound are not widely available, the methodology is well-established through research on its homologs and other large branched alkanes. kaust.edu.sa A typical approach involves:

Conformational Search: Identifying various possible spatial arrangements of the atoms.

Geometry Optimization: Calculating the lowest-energy structure for each conformer, often using Density Functional Theory (DFT) methods such as B3LYP. kaust.edu.sa

Energy Calculation: Performing high-level single-point energy calculations to refine the relative energies of the conformers. kaust.edu.sa

For a large and flexible molecule like this compound, this process is computationally intensive due to the vast number of possible conformers. kaust.edu.sa The results of these calculations produce an energy landscape, which maps the stable conformations (local minima) and the transition states that connect them. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can then be used to trace the precise pathway between different conformations. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions and Phase Behavior

While quantum chemistry focuses on individual molecules, molecular dynamics (MD) simulations are used to model the collective behavior of a large number of molecules over time. researchgate.net This approach provides insight into intermolecular interactions and how they govern macroscopic properties and phase behavior (solid, liquid, gas). nptel.ac.inmdpi.com

Research on long-chain branched alkanes, including the close homolog 2,6,10,15,19,23-hexamethyltetracosane (squalane), demonstrates the power of MD simulations. acs.org In these studies, researchers simulate a system containing many molecules and observe their interactions to predict properties like liquid density, viscosity, and surface tension at various temperatures. acs.org

The accuracy of an MD simulation is highly dependent on the chosen force field , which is a set of parameters and equations that defines the potential energy of the system based on the positions of its atoms. Different force fields are developed for different types of molecules and properties.

| Force Field | Description |

|---|---|

| TraPPE | Transferable Potentials for Phase Equilibria; a united-atom force field where groups of atoms (e.g., CH2, CH3) are treated as single interaction sites. |

| MARTINI | A coarse-grained force field that groups larger numbers of atoms into single beads, allowing for longer simulation times. |

| L-OPLS | Long-chain Optimized Potential for Liquid Simulations; an all-atom force field providing a detailed representation of the molecule. |

By simulating these systems under different conditions, MD can predict phase transitions and other complex behaviors that emerge from the fundamental intermolecular forces of attraction and repulsion. rsc.orgnih.gov

Comparative Analysis and Isomeric Relationships in Branched Alkanes

Distinguishing 9-Methyltetracosane from Positional Isomers

This compound belongs to a group of monomethyl-branched alkanes with the chemical formula C25H52. Its structure consists of a 24-carbon chain (tetracosane) with a methyl group attached to the ninth carbon atom. This specific placement of the methyl group differentiates it from its various positional isomers, such as 2-Methyltetracosane (B3048092), 7-Methyltetracosane, 8-Methyltetracosane, 10-Methyltetracosane, 11-Methyltetracosane, and 12-Methyltetracosane.

The position of the methyl branch along the carbon chain, while seemingly a minor structural change, has a notable impact on the physical and chemical properties of these isomers. These differences are crucial for their identification and separation. While comprehensive experimental data for every isomer is not always readily available, established trends in hydrocarbon chemistry allow for a comparative analysis.

Key distinguishing features among methyltetracosane isomers include:

Boiling and Melting Points: Generally, branched alkanes have lower boiling points than their straight-chain (n-alkane) counterparts. Among the branched isomers, those with branching closer to the center of the chain tend to have slightly different boiling points compared to those with branching near the end of the chain. For instance, the melting point of 2-Methyltetracosane is reported to be 56 °C. nih.gov

Chromatographic Retention: In gas chromatography (GC), the elution order of these isomers is influenced by their volatility and interaction with the stationary phase. Isomers with more central branching may have slightly different retention times compared to those with branching closer to the ends of the chain. unl.eduresearchgate.net

Spectroscopic Data: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide unique fingerprints for each isomer, allowing for their definitive identification. acs.orgwhitman.eduaip.orgaip.org

Below is a comparative table of this compound and its selected positional isomers:

| Property | This compound | 2-Methyltetracosane | 7-Methyltetracosane | 8-Methyltetracosane | 10-Methyltetracosane | 11-Methyltetracosane | 12-Methyltetracosane |

| Molecular Formula | C25H52 | C25H52 | C25H52 | C25H52 | C25H52 | C25H52 | C25H52 |

| Molecular Weight | 352.7 g/mol nist.gov | 352.7 g/mol nih.gov | 352.7 g/mol | 352.7 g/mol | 352.7 g/mol | 352.7 g/mol | 352.7 g/mol |

| IUPAC Name | This compound nist.gov | 2-methyltetracosane nih.gov | 7-methyltricosane | 8-methyltetracosane | 10-methyltetracosane | 11-methyltetracosane | 12-methyltetracosane |

| CAS Number | 65820-49-7 chemsrc.com | 1560-78-7 nih.gov | 65820-47-5 | 58495-69-5 chemsrc.com | 65820-50-0 | 65820-51-1 chemsrc.com | Not available |

| Known Occurrences | Identified in various natural sources. | Reported in organisms like Cryptotermes brevis and Reticulitermes flavipes. nih.gov Also found in the nest material of Crematogaster rogenhoferi ants and in Bryonopsis laciniosa fruit extract. ijpsr.comresearchgate.netmdpi.com | Identified in fuel diesel. researchgate.net | Identified in fuel diesel. | Identified in fuel diesel. researchgate.net | Identified in fuel diesel. researchgate.net | Identified in fuel diesel. researchgate.net |

Analytical Differentiation of Branched versus n-Alkanes in Complex Biological or Environmental Matrices

Distinguishing branched alkanes from their straight-chain (n-alkane) counterparts within complex mixtures, such as those found in biological tissues or environmental samples, is a common analytical challenge. nih.govacs.orgwhitman.edu Several powerful techniques are employed for this purpose, with gas chromatography-mass spectrometry (GC-MS) being the most prevalent.

Gas Chromatography (GC): In a GC system, the separation of n-alkanes and branched alkanes is based on their boiling points and interactions with the chromatographic column. numberanalytics.com N-alkanes, having a linear structure, tend to have stronger intermolecular forces and thus higher boiling points compared to their branched isomers of the same carbon number. wikipedia.org Consequently, branched alkanes typically elute earlier from the GC column than the corresponding n-alkane. frontiersin.org The Kovats retention index (RI) is a standardized method used to report retention times, which helps in the identification of compounds by comparing their RI values to those of known standards. researchgate.netpherobase.com For example, the retention index for 2-methyltetracosane has been reported as 2465 on a DB-5 column. pherobase.com

Mass Spectrometry (MS): When coupled with GC, MS provides structural information that is key to differentiating between n-alkanes and branched alkanes. whitman.edu The mass spectra of n-alkanes show a characteristic pattern of fragmentation, with a series of peaks separated by 14 mass units (corresponding to the loss of CH2 groups). wikipedia.org Branched alkanes, on the other hand, exhibit preferential fragmentation at the branching point due to the formation of more stable secondary or tertiary carbocations. whitman.edu This results in a different and often more complex fragmentation pattern in their mass spectra, which allows for their identification. whitman.edunih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less commonly used for routine analysis of complex hydrocarbon mixtures, NMR spectroscopy, particularly 2D NMR techniques, can provide detailed structural information to distinguish between linear and branched alkanes. acs.orgaip.orgacs.orgnih.gov Different types of branching lead to distinct cross-peaks in 2D NMR spectra, which can be used to identify and even quantify the different isomers present in a mixture. acs.org

The presence and relative abundance of branched alkanes versus n-alkanes can serve as important biomarkers in geochemistry and environmental science, providing insights into the origin and history of organic matter. numberanalytics.com

Influence of Branching Position on Spectroscopic Signatures and Chromatographic Behavior

The position of the methyl group in isomers of methyltetracosane has a direct and predictable influence on both their spectroscopic signatures and their behavior in chromatographic systems.

Spectroscopic Signatures:

Mass Spectrometry (MS): The fragmentation pattern in the mass spectrum is highly dependent on the location of the methyl branch. Cleavage of the carbon-carbon bond adjacent to the branch point is a favored fragmentation pathway. For example, in 2-methyltetracosane, significant fragments corresponding to the loss of a methyl group and a propyl group would be expected. In contrast, for 12-methyltetracosane, the fragmentation would be more symmetrical around the center of the molecule. The specific fragment ions observed are diagnostic for the position of the methyl group. researchgate.net A study on monomethylalkanes showed specific fragment ions for various isomers, for instance, this compound showed characteristic ions at m/z 140 and 210. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the carbon and hydrogen atoms in the vicinity of the methyl branch are altered in a predictable way. The methyl group itself will have a characteristic chemical shift, and the signals of the methine (CH) group at the branch point and the adjacent methylene (B1212753) (CH2) groups will also be shifted compared to their positions in the n-alkane spectrum. These subtle differences in the NMR spectrum can be used to pinpoint the exact location of the methyl group along the carbon chain. acs.org

Chromatographic Behavior:

The following table summarizes the reported Kovats Retention Indices for some methyltetracosane isomers on a non-polar stationary phase, illustrating the effect of branching position on GC retention:

| Compound | Kovats Retention Index (I) |

| 12-methyltetracosane | 2437.35 researchgate.net |

| 11-methyltetracosane | 2437.61 researchgate.net |

| 10-methyltetracosane | 2438.25 researchgate.net |

| This compound | 2439.74 researchgate.netnist.gov |

| 2-methyltetracosane | 2465 pherobase.com |

This data clearly shows that as the methyl group moves from the center of the chain (position 12) towards the end (position 2), the retention index increases, indicating a later elution time.

Emerging Research Perspectives and Future Directions for 9 Methyltetracosane Studies

Advanced Studies on Unexplored Ecological Roles in Insect Behavior and Chemical Ecology

9-Methyltetracosane is a component of the complex mixture of cuticular hydrocarbons (CHCs) that cover the exoskeleton of many insects. nih.gov These compounds are crucial for preventing water loss and have evolved to mediate a wide array of chemical communication signals. nih.govresearchgate.net While this compound has been identified in several insect species, its precise ecological functions remain largely unexplored, presenting a fertile ground for future research.

Detailed research has detected this compound in the pygidial gland secretions of certain carabid beetles, including Laemostenus punctatus, Trachypachus gibbsi, and Helluomorphoides clairvillei. mdpi.comresearchgate.netsemanticscholar.org Although it is suggested to act as a pheromone in these species, its specific involvement in behaviors such as alarm signaling or sex-aggregation remains to be conclusively determined through dedicated behavioral studies. mdpi.comsemanticscholar.org In the longhorned beetle Xylotrechus colonus, a blend of cuticular hydrocarbons including 9-methylpentacosane (B3193776) and 3-methylpentacosane, which are structurally related to this compound, acts as a contact sex pheromone. researchgate.net This highlights the principle that the function of a single CHC is often dependent on its presence within a specific chemical blend.

Future investigations should focus on advanced behavioral assays to elucidate the specific messages conveyed by this compound. This includes mate choice experiments, aggression assays, and studies on social recognition where the compound is presented in isolation and as part of synthetic blends mimicking natural CHC profiles. The stereochemistry of the methyl branch is also a critical aspect, as different isomers can elicit different behavioral responses. pnas.org Understanding the role of this compound within the broader context of an insect's "chemical vocabulary" is a key objective in the field of chemical ecology. wikipedia.org

Development of Highly Selective Synthetic Routes for Specific Isomers of this compound

The precise biological activity of methyl-branched alkanes is often dependent on their specific stereoisomers. pnas.org Consequently, the development of synthetic methods that can produce specific isomers of this compound with high selectivity is a significant challenge and a crucial research direction. Such syntheses are essential for producing the pure compounds needed for definitive behavioral and physiological studies.

Current research in organic chemistry offers several promising strategies for the stereoselective synthesis of branched alkanes. nih.govacs.org Methodologies like phase-transfer-catalyzed asymmetric alkylation have proven effective for creating β-branched α-amino acids with high stereoselectivity, and similar principles could be adapted for hydrocarbon synthesis. organic-chemistry.org Furthermore, metal-organic coupling reactions, such as the Negishi or Stille couplings, and rearrangement reactions like the Johnson-Claisen rearrangement, provide powerful tools for constructing complex carbon skeletons with defined stereochemistry. nih.govstackexchange.com

Future work will likely involve designing and optimizing multi-step synthetic pathways to access the (R)- and (S)-isomers of this compound. This could involve the use of chiral catalysts, starting from chiral precursors, or employing enzymatic reactions to introduce the methyl group with high stereospecificity. The successful development of these synthetic routes will not only provide vital tools for chemical ecology research but also advance the field of asymmetric synthesis. rsc.orgmdpi.com

Application in Environmental Science as a Biomarker or Degradation Product Indicator

Branched alkanes are significant components of crude oil and are also produced by various organisms, leading to their widespread presence in the environment. nih.gov Their relative resistance to degradation compared to their linear counterparts makes them useful indicators in environmental science.

In the context of oil spills and petroleum contamination, branched alkanes like pristane (B154290) and phytane (B1196419) are often used as biomarkers to gauge the extent of biodegradation, as they are typically more recalcitrant than n-alkanes. nih.gov However, evidence also shows that branched alkanes can be degraded under certain anaerobic conditions. nih.gov The distribution and abundance of specific long-chain branched alkanes can also serve as indicators of the original source of organic matter in geological sediments, with certain patterns pointing to bacterial or algal origins. csic.esfrontiersin.org

While this compound has been identified in waxy gas-condensates and is known to be a natural product in some insects, its specific utility as a standalone environmental biomarker is an area requiring further investigation. frontiersin.orgplymouth.ac.uk Future research could focus on correlating the presence and abundance of this compound in soil and water samples with specific types of microbial activity or organic pollution. Studies on its degradation pathways under various environmental conditions (aerobic and anaerobic) would be necessary to validate its use as an indicator of degradation processes. enviro.wikikemdiktisaintek.go.id

Integration with Metabolomics and Chemoinformatics for Comprehensive Biological System Analysis

Understanding the full biological significance of this compound requires placing it within the broader metabolic context of the organism. The integration of metabolomics, the large-scale study of small molecules, with chemoinformatics provides a powerful approach for this comprehensive analysis. ccamp.res.in

Metabolomics enables the profiling of a wide range of metabolites in a biological system, offering a snapshot of its physiological state. ccamp.res.inmetabolomicsworkbench.org By using techniques like gas chromatography-mass spectrometry (GC-MS), researchers can quantify changes in the levels of this compound alongside hundreds of other compounds in response to various stimuli, such as environmental stress, disease, or developmental changes. metabolomicsworkbench.orgescholarship.org For instance, studies on honey bee larvae have shown that the profile of methyl-branched alkanes can change in response to infection. researchgate.net

Chemoinformatics tools are then used to analyze these complex datasets, identifying patterns and correlations that might otherwise be missed. researchgate.netresearchgate.net This integrated approach can help generate hypotheses about the function of this compound. For example, if its levels consistently increase along with metabolites involved in oxidative stress response, it might suggest a role as an antioxidant, a function that has been reported for the related compound 2-methyltetracosane (B3048092). escholarship.org Future studies will increasingly rely on these "-omics" technologies to build comprehensive models of metabolic networks, clarifying the role of individual components like this compound within the system. researchgate.net

Exploration of Biosynthetic Pathways in Organisms Producing this compound

The production of methyl-branched alkanes in insects follows a conserved biosynthetic pathway, yet the specific enzymes that determine the final structure are highly variable. nih.govbiorxiv.org The general pathway begins with fatty acid synthesis. To create a methyl branch, a methylmalonyl-CoA unit, often derived from amino acids like valine or isoleucine, is incorporated into the growing acyl chain instead of a malonyl-CoA unit. psu.edu This elongation process is followed by reduction and then decarbonylation to yield the final hydrocarbon. nih.gov This entire process typically occurs in specialized abdominal cells known as oenocytes. nih.gov

While this general framework is understood, identifying the specific genes and enzymes responsible for the synthesis of this compound in a given organism is a key research frontier. The chain length of the fatty acid precursor and the precise timing of the methylmalonyl-CoA incorporation determine the final position of the methyl group. Modern molecular biology tools, such as genomics and RNA interference (RNAi), are being used to pinpoint the specific fatty acid synthases (FAS), elongases, reductases, and decarbonylases involved. nih.govbiorxiv.org

Future research will focus on the functional characterization of these enzymes to understand how they achieve their specificity for chain length and branch position. This could involve expressing the candidate genes in model organisms like E. coli or yeast to verify their function. researchgate.net Unraveling the complete biosynthetic pathway for this compound will not only provide fundamental insights into insect biochemistry but may also open avenues for biotechnological production of this and other specific branched alkanes.

Q & A

Q. What are the established synthetic routes for 9-Methyltetracosane, and what methodological challenges arise during its preparation?

Branched alkanes like this compound are typically synthesized via catalytic hydrogenation of alkenes, Grignard reactions, or alkylation of shorter-chain precursors. Methodological challenges include controlling regioselectivity to ensure the methyl group is positioned at the ninth carbon and minimizing side reactions such as over-alkylation. Precautions for handling air-sensitive reagents (e.g., Grignard compounds) and inert atmosphere protocols should be strictly followed . Purification via column chromatography or recrystallization is critical, with purity verified using GC-MS or NMR .

Q. Which analytical techniques are most reliable for characterizing this compound in its pure form?

Gas chromatography (GC) coupled with mass spectrometry (MS) is optimal for confirming molecular weight and fragmentation patterns, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves the branching structure. Differential scanning calorimetry (DSC) can assess thermal stability. Cross-validation with certified reference materials (e.g., n-Tetracosane standards) ensures accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use nitrile gloves (EN 374 standard) and lab coats to prevent skin contact. Ensure adequate ventilation to avoid inhalation of vapors. Store in a cool, dry environment away from oxidizers. In case of spills, collect mechanically using inert absorbents and dispose following hazardous waste regulations .

Q. How should researchers design experiments to study the physicochemical properties of this compound?

Define measurable parameters such as melting point, viscosity, and solubility in nonpolar solvents. Use controlled environments (e.g., temperature-humidity chambers) to standardize conditions. Replicate experiments to assess reproducibility, and include negative controls (e.g., pure solvents) to isolate compound-specific effects .

Q. What methodologies are recommended for assessing the purity of this compound post-synthesis?

Combine chromatographic (GC, HPLC) and spectroscopic (NMR, FTIR) methods. Quantify impurities using area normalization in GC traces, and confirm structural integrity via NMR peak integration. Compare results against commercial n-Tetracosane standards to identify deviations .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be systematically addressed?

Optimize catalyst systems (e.g., Wilkinson’s catalyst for hydrogenation) to favor branching at the ninth carbon. Computational modeling (DFT calculations) predicts thermodynamic stability of intermediates, guiding reaction conditions. Use deuterated analogs (e.g., n-Tetracosane-d50) as tracers to track reaction pathways .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals. For ambiguous MS fragments, employ high-resolution MS (HRMS) or compare with spectral libraries of structurally similar compounds. Re-synthesize the compound under varied conditions to isolate confounding factors .

Q. What experimental approaches evaluate the stability of this compound under extreme conditions (e.g., high temperature, UV exposure)?

Conduct accelerated stability studies using thermal gravimetric analysis (TGA) for decomposition thresholds. Expose samples to UV-Vis radiation and monitor degradation via GC-MS. Compare results with linear alkanes (e.g., n-Tetracosane) to assess branching effects on stability .

Q. Which advanced techniques differentiate this compound from its isomers (e.g., 8-Methyltetracosane)?

X-ray crystallography provides unambiguous structural confirmation. Alternatively, use cryogenic NMR to enhance spectral resolution or employ ion mobility spectrometry (IMS) to separate isomers based on drift time differences .

Q. How can multi-omics approaches integrate this compound’s physicochemical data into broader biochemical studies?

Pair lipidomics workflows (LC-MS/MS) with molecular dynamics simulations to model membrane interactions. Correlate branching effects with biophysical properties (e.g., membrane fluidity) using in vitro assays. Ensure data interoperability by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.